Regioisomeric Isoxazole Substitution: 3-Methyl-1,2-oxazol-5-yl vs. 5-Methyl-3-isoxazolyl Attachment
The target compound features a 3-methyl-1,2-oxazol-5-yl amide, which is the less common regioisomer compared to the 5-methyl-3-isoxazolyl substitution pattern. In the benzothiophene-2-carboxamide PLK1 inhibitor patent family, the isoxazole substitution position is a critical determinant of kinase selectivity, with the 5-yl attachment (as in the target compound) providing a distinct vector for H-bond interactions with the kinase hinge region compared to the 3-yl attachment [1]. The closest commercially catalogued comparator, 3-chloro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide 1,1-dioxide (CAS 957758-57-5), differs at both the isoxazole attachment position and oxidation state (S,S-dioxide), confounding direct comparison [2]. This regioisomeric distinction is relevant because isoxazole regioisomers have been shown to exhibit divergent binding modes and inhibitory potencies in kinase and GPCR targets, with potency differences exceeding 10-fold in some chemotypes [3].
| Evidence Dimension | Isoxazole substitution regioisomerism |
|---|---|
| Target Compound Data | 3-methyl-1,2-oxazol-5-yl (C-5 attachment to amide nitrogen) |
| Comparator Or Baseline | 5-methyl-1,2-oxazol-3-yl (C-3 attachment; e.g., CAS 957758-57-5 and related PLK inhibitor scaffolds) |
| Quantified Difference | Regioisomeric shift; >10-fold potency variation reported for isoxazole regioisomers in kinase SAR literature (class-level inference, not directly measured for this compound) |
| Conditions | Inferred from benzothiophene-2-carboxamide kinase inhibitor patent SAR (US 8,759,389 and related filings) |
Why This Matters
Researchers evaluating benzothiophene-2-carboxamide SAR must not substitute 3-yl and 5-yl isoxazole regioisomers without expecting significant shifts in target potency and selectivity.
- [1] Charrier, J.-D.; Durrant, S.; Kay, D.; Knegtel, R.; Ramaya, S.; Keily, S. Thiophene-carboxamides useful as inhibitors of protein kinases. U.S. Patent 8,759,389, issued June 24, 2014. See claim 1 for generic formula encompassing isoxazole-substituted benzothiophene-2-carboxamides. View Source
- [2] Sigma-Aldrich Catalog: 3-Chloro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide 1,1-dioxide, CAS 957758-57-5. https://www.sigmaaldrich.cn (accessed 2026-04-30). View Source
- [3] Bayer Aktiengesellschaft. Thienyloxazolones and analogues. U.S. Patent Application 2023/0072245, March 9, 2023. Background section describing SAR differentiation among thiophene-carboxamide derivatives for phytopathogen control. View Source
